METHYL 5-[4-(DIMETHYLAMINO)PHENYL]-7-METHYL-3-OXO-2-[(E)-1-(3-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE
Overview
Description
METHYL 5-[4-(DIMETHYLAMINO)PHENYL]-7-METHYL-3-OXO-2-[(E)-1-(3-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
The synthesis of METHYL 5-[4-(DIMETHYLAMINO)PHENYL]-7-METHYL-3-OXO-2-[(E)-1-(3-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the core thiazolopyrimidine structure, followed by the introduction of the dimethylamino phenyl group, the pyrazolyl group, and the methyl ester group. Industrial production methods may involve optimization of these steps to improve yield and reduce costs.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
METHYL 5-[4-(DIMETHYLAMINO)PHENYL]-7-METHYL-3-OXO-2-[(E)-1-(3-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity is studied for potential therapeutic applications.
Medicine: Research is conducted to explore its potential as a drug candidate.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context of its use, such as its role in a biological system or a chemical reaction. In biological systems, it may interact with enzymes or receptors, leading to a cascade of biochemical events.
Comparison with Similar Compounds
Similar compounds to METHYL 5-[4-(DIMETHYLAMINO)PHENYL]-7-METHYL-3-OXO-2-[(E)-1-(3-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE include other thiazolopyrimidine derivatives. These compounds share a similar core structure but differ in the substituents attached to the core. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
methyl (2E)-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2-[(5-phenyl-1H-pyrazol-4-yl)methylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N5O3S/c1-16-22(26(34)35-4)24(18-10-12-20(13-11-18)31(2)3)32-25(33)21(36-27(32)29-16)14-19-15-28-30-23(19)17-8-6-5-7-9-17/h5-15,24H,1-4H3,(H,28,30)/b21-14+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMOGDGXEMPTVII-KGENOOAVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=O)C(=CC3=C(NN=C3)C4=CC=CC=C4)SC2=N1)C5=CC=C(C=C5)N(C)C)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(N2C(=O)/C(=C\C3=C(NN=C3)C4=CC=CC=C4)/SC2=N1)C5=CC=C(C=C5)N(C)C)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N5O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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